Methyl (2E)-2-(aminomethyl)-3-(4-methoxyphenyl)acrylate hydrochloride
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Overview
Description
Methyl (2E)-2-(aminomethyl)-3-(4-methoxyphenyl)acrylate hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a methoxyphenyl group, an amino group, and an acrylate ester, making it a versatile molecule in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and methyl acrylate.
Reaction Steps: The initial step involves the formation of an imine intermediate through the reaction of 4-methoxybenzaldehyde with an amine source. This intermediate then undergoes a Michael addition with methyl acrylate.
Hydrochloride Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The acrylate ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Aqueous hydrochloric acid (HCl) or other nucleophiles.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: (2E)-2-(aminomethyl)-3-(4-methoxyphenyl)acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects, particularly in drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes or receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Methyl (2E)-2-(aminomethyl)-3-(3-methoxyphenyl)acrylate hydrochloride: Similar structure but with a different position of the methoxy group.
Methyl (2E)-2-(aminomethyl)-3-(2-methoxyphenyl)acrylate hydrochloride: Another positional isomer with different biological activity.
Methyl (2E)-2-(aminomethyl)-3-(4-hydroxyphenyl)acrylate hydrochloride: Similar but lacks the methoxy group, affecting its reactivity and properties.
Uniqueness: The presence of the methoxy group at the para position on the phenyl ring distinguishes this compound from its positional isomers, influencing its chemical reactivity and biological activity.
This comprehensive overview highlights the importance and versatility of Methyl (2E)-2-(aminomethyl)-3-(4-methoxyphenyl)acrylate hydrochloride in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl (E)-2-(aminomethyl)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2;/h3-7H,8,13H2,1-2H3;1H/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELTVOQFKWREHA-HCUGZAAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\CN)/C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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